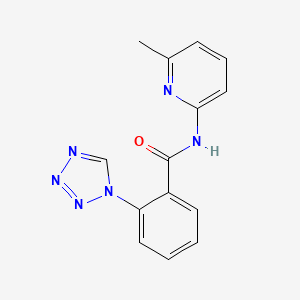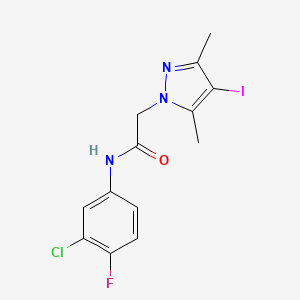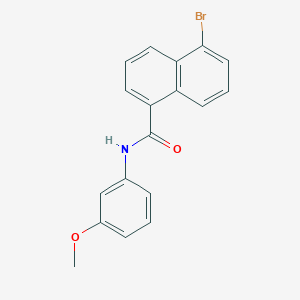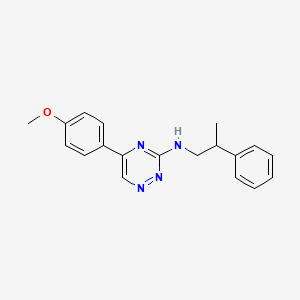
N-(6-methyl-2-pyridinyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-2-(1H-tetrazol-1-yl)benzamide, commonly known as MPTB, is a small molecule that has been extensively studied for its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The exact mechanism of action of MPTB is not fully understood. However, studies have suggested that MPTB can inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neuronal damage. MPTB has also been shown to modulate the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
MPTB has been shown to have several biochemical and physiological effects. In cancer cells, MPTB can induce apoptosis (programmed cell death), inhibit cell proliferation, and reduce the expression of certain proteins that are involved in cancer cell growth. In inflammation, MPTB can reduce the production of pro-inflammatory cytokines and chemokines. In neuronal damage, MPTB can protect against oxidative stress and reduce the expression of certain proteins that are involved in neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied and its mechanism of action is well-understood. However, MPTB also has limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of MPTB. One potential area of research is the development of MPTB derivatives that have improved solubility and bioavailability. Another area of research is the identification of specific diseases or conditions where MPTB may be effective. Finally, further studies are needed to fully understand the mechanism of action of MPTB and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of MPTB involves the reaction of 6-methyl-2-pyridinylamine with 2-chloro-1-(1H-tetrazol-1-yl)benzene in the presence of a base. The resulting product is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
MPTB has been studied for its potential as a therapeutic agent in various diseases including cancer, inflammation, and neurological disorders. Several studies have demonstrated that MPTB can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neuronal damage.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-5-4-8-13(16-10)17-14(21)11-6-2-3-7-12(11)20-9-15-18-19-20/h2-9H,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCHAQMERVVEGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,4-dimethoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090845.png)
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6090852.png)

![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6090860.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6090868.png)
![1-{2-[4-(2-isoxazolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}piperidine](/img/structure/B6090876.png)
![N'-[1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]-2-pyridinecarbohydrazide](/img/structure/B6090882.png)
![1-(4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6090899.png)

![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6090920.png)
![methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)

![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)

